![molecular formula C25H33N3O3 B2888983 N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872857-89-1](/img/structure/B2888983.png)
N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
A stereoselective synthesis method for novel functionalized cyclohexanone derivatives, including those structurally related to N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, has been developed. This method involves the condensation of aromatic aldehydes with acetoacetamide, leveraging the ortho-effect and autocondensation, facilitated by Lewis acids like iron(III) chloride and bismuth(III) nitrate. This process highlights the capacity to generate novel piperidines and demonstrates the versatility in synthesizing complex molecules (Gein et al., 2019).
Anticancer Activity
Research has also focused on the anticancer effects of isatin sulfonamide molecular hybrid derivatives, structurally similar to this compound, against hepatic cancer cell lines. These studies explored the cytotoxic effects of these compounds, demonstrating significant anticancer potential through molecular docking studies that confirmed their action on the epithelial growth factor receptor (EGFR) level. This provides a foundation for understanding the molecule's utility in cancer research (Eldeeb et al., 2022).
Analytical and Forensic Applications
Analytical profiles and forensic analysis of arylcyclohexylamines, related to this compound, have been extensively studied. These compounds, often used as "research chemicals," have been characterized and identified using various analytical techniques, providing a methodological basis for their determination in biological matrices. This research is crucial for understanding the chemical properties and potential implications of these substances in forensic science (De Paoli et al., 2013).
Molecular Interaction and Binding Studies
The interaction of ketamine and phencyclidine analogues, closely related to this compound, with the glutamate NMDA receptor has been thoroughly investigated. These studies reveal the compounds' high affinity and selectivity for the NMDA receptor, offering insights into their psychotomimetic effects and potential therapeutic applications. The research underscores the importance of these interactions in developing novel treatments for various neurological conditions (Roth et al., 2013).
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-2-28(19-11-5-3-6-12-19)25(31)24(30)21-17-27(22-14-8-7-13-20(21)22)18-23(29)26-15-9-4-10-16-26/h7-8,13-14,17,19H,2-6,9-12,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYODNTDPQFVWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.